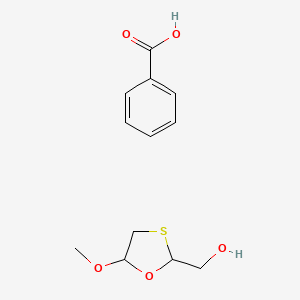

1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate

Vue d'ensemble

Description

1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate is an organosulfur compound with a five-membered heterocyclic structure containing sulfur and oxygen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-oxathiolane-2-methanol, 5-methoxy-, benzoate typically involves the condensation of mercaptoethanol with formaldehyde, followed by esterification with benzoic acid. The reaction conditions often include the use of a suitable solvent, such as benzene or toluene, and a catalyst like pyridine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes rigorous purification steps, such as recrystallization or chromatography, to obtain the desired purity level.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur derivatives.

Substitution: Various substituted oxathiolane derivatives.

Applications De Recherche Scientifique

Chemical Characteristics

1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate is classified as a nucleoside analogue with the molecular formula . It features a five-membered heterocyclic structure containing sulfur and oxygen, which contributes to its reactivity and biological activity. The presence of the methoxy group at the 5-position enhances its electronic properties and steric characteristics, influencing its interactions with biological targets.

Medicinal Chemistry Applications

Antiviral Activity

The primary application of this compound lies in its antiviral properties. Research indicates that it effectively inhibits HIV replication by interfering with viral polymerases and other enzymes critical for viral replication. The (-)-enantiomer of this compound exhibits lower cytotoxicity compared to its counterpart while maintaining similar antiviral potency, making it a promising candidate for further pharmaceutical development.

Mechanism of Action

The mechanism of action for this compound involves binding to viral enzymes such as reverse transcriptase and integrase. Interaction studies using techniques like surface plasmon resonance and molecular docking simulations have demonstrated its binding affinity to these targets. Understanding these interactions is crucial for optimizing the compound's efficacy as an antiviral agent.

Case Studies

Several studies have documented the applications of this compound in antiviral research:

- HIV Inhibition Study : A study demonstrated that this compound significantly reduces HIV replication in vitro while showing minimal cytotoxicity to host cells. The (-)-enantiomer was particularly noted for its favorable therapeutic index .

- Structural Activity Relationship (SAR) Studies : Research has focused on modifying the oxathiolane structure to enhance antiviral activity. Variations in substituents have been systematically analyzed to determine their effects on biological activity and toxicity profiles .

Comparative Analysis with Related Compounds

| Compound Name | Antiviral Activity | Cytotoxicity | Structural Features |

|---|---|---|---|

| This compound | High | Low | Contains methoxy and benzoate groups |

| Lamivudine (3TC) | High | Moderate | Nucleoside analogue |

| Other oxathiolane derivatives | Variable | Variable | Varies based on substituents |

Mécanisme D'action

The mechanism of action of 1,3-oxathiolane-2-methanol, 5-methoxy-, benzoate involves its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it acts as a nucleoside reverse transcriptase inhibitor by mimicking natural nucleosides and incorporating into viral DNA, thereby inhibiting viral replication. The compound’s sulfur and oxygen atoms play a crucial role in its binding affinity and specificity towards target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Oxathiolane: The parent compound with a similar five-membered ring structure.

1,3-Oxathiolane-2-thione: A derivative with a sulfur atom replacing the oxygen atom in the ring.

1,3-Thiazolidine: A related compound with a nitrogen atom in place of the oxygen atom.

Uniqueness

1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and benzoate groups enhances its solubility and stability, making it a valuable intermediate in various synthetic and medicinal applications.

Activité Biologique

1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate is a chemical compound with significant biological activity, particularly noted for its antiviral properties. This compound belongs to the class of nucleoside analogs and has garnered attention for its potential applications in medicinal chemistry, especially in the treatment of viral infections such as HIV.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆O₅S. Its structure features a five-membered ring containing sulfur and oxygen atoms, which contributes to its unique reactivity and biological interactions. The presence of the methoxy group at the 5-position enhances its electronic properties and steric hindrance, influencing its biological activity and interactions with viral enzymes.

The antiviral activity of this compound is primarily attributed to its ability to interfere with viral replication processes. Studies indicate that it acts by:

- Inhibiting Viral Polymerases : The compound disrupts the function of viral polymerases essential for RNA or DNA synthesis in viruses like HIV.

- Binding Affinity : Interaction studies have shown that this compound binds effectively to viral enzymes such as reverse transcriptase and integrase, crucial for HIV replication.

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits potent antiviral effects while maintaining lower cytotoxicity levels compared to other compounds in its class. The (-)-enantiomer of this compound has shown promising results in inhibiting HIV replication effectively without significant toxicity.

Table: Comparative Biological Activity of Oxathiolane Derivatives

| Compound Name | Antiviral Activity | Cytotoxicity Level | Mechanism |

|---|---|---|---|

| This compound | High | Low | Inhibits viral polymerases |

| Lamivudine | High | Moderate | Nucleoside analog targeting HIV |

| Other Oxathiolane Derivatives | Variable | Variable | Various mechanisms |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Protection and Deprotection Steps : Protecting groups are used during synthesis to ensure selectivity in reactions.

- Cyclocondensation Reactions : These reactions help form the oxathiolane ring structure.

- Benzoylation : The introduction of the benzoate group enhances the compound's reactivity and biological profile .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antiviral Studies : Research indicates that compounds similar to 1,3-oxathiolane-2-methanol derivatives effectively inhibit HIV replication by disrupting critical enzymatic processes within the virus.

- Comparative Toxicology : Investigations into the cytotoxicity levels have shown that while maintaining antiviral efficacy, this compound exhibits lower toxicity compared to other nucleoside analogs like Lamivudine.

Propriétés

IUPAC Name |

benzoic acid;(5-methoxy-1,3-oxathiolan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.C5H10O3S/c8-7(9)6-4-2-1-3-5-6;1-7-4-3-9-5(2-6)8-4/h1-5H,(H,8,9);4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWHUFCOQFVWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CSC(O1)CO.C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90769477 | |

| Record name | Benzoic acid--(5-methoxy-1,3-oxathiolan-2-yl)methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90769477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139253-83-1 | |

| Record name | Benzoic acid--(5-methoxy-1,3-oxathiolan-2-yl)methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90769477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.